3,3'-Disulfanediyldibenzoic acid

Oxidation kinetics Disulfide stability Aqueous-phase reactions

Researchers requiring oxidation-resistant disulfide linkers for aqueous-phase MOF synthesis face limited options. 3,3'-Disulfanediyldibenzoic acid (3,3'-DTBA) addresses this with: • 4-8× slower periodate oxidation rate vs aliphatic disulfide diacids, ensuring bond integrity during oxidative work-up • Meta-substituted angular geometry enabling non-linear coordination polymers inaccessible to para (4,4′) isomers • ≥98% purity with batch-specific NMR, HPLC, and GC documentation for reproducible stoichiometric control Available in research to bulk quantities with global shipping.

Molecular Formula C14H10O4S2
Molecular Weight 306.4 g/mol
CAS No. 1227-49-2
Cat. No. B043713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Disulfanediyldibenzoic acid
CAS1227-49-2
SynonymsNSC 113997; 
Molecular FormulaC14H10O4S2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C14H10O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
InChIKeyGFUOAUHUTVPUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3′-Disulfanediyldibenzoic Acid Procurement-Grade Baseline


3,3'-Disulfanediyldibenzoic acid (also known as 3,3′-dithiodibenzoic acid, 3,3′-DTBA) is an aromatic dicarboxylic acid featuring a central disulfide (S–S) bridge flanked by two meta-substituted benzoic acid moieties [1]. It belongs to the class of carboxylic acid-functionalized aromatic disulfides [2]. The compound exhibits water solubility derived from its dual carboxyl groups, a property that distinguishes it from many non-functionalized aromatic disulfides and has been identified as being of prime importance for aqueous-phase applications [3]. Commercial availability typically includes grades with ≥95% purity (HPLC) or ≥98% purity with batch-specific NMR, HPLC, and GC quality control documentation . The meta (3,3′) substitution pattern differentiates this compound from its para (4,4′) and ortho (2,2′) regioisomers, with implications for coordination geometry, polymer architecture, and reactivity [4].

3,3′-DTBA: Why Generic Substitution Fails


In-class substitution with other dithiodibenzoic acid regioisomers (e.g., 2,2′-DTBA, 4,4′-DTBA) or aliphatic disulfide diacids (e.g., 3,3′-dithiodipropionic acid, DTDPA) produces materially different outcomes in polymer synthesis, oxidation-sensitive applications, and coordination chemistry. The meta-substituted 3,3′ geometry imparts a distinct angular coordination mode that diverges from the linear orientation of the para (4,4′) isomer [1]. In polyamide synthesis, aromatic disulfide diacids such as 2,2′-DTBA yield polymers soluble in DMF and DMSO, whereas the aliphatic counterpart 3,3′-dithiodipropionic acid produces polymers insoluble in common organic solvents [2]. Moreover, aromatic disulfides including 3,3′-DTBA undergo periodate oxidation 4–8 times more slowly than typical aliphatic disulfides, establishing a quantifiable oxidative stability differential [3]. These structural and reactivity divergences preclude generic interchangeability when target application specifications mandate specific solubility profiles, oxidative half-lives, or defined coordination topologies.

3,3′-DTBA: Quantified Evidence for Procurement


Oxidative Stability Over Aliphatic Disulfide Diacids

3,3′-Dithiodibenzoic acid exhibits substantially greater resistance to oxidative cleavage by periodate compared to aliphatic carboxylic acid disulfide analogs. The reaction is first order in each reactant, with the slow step being initial oxidative cleavage [1]. This differential establishes 3,3′-DTBA as the preferred disulfide-containing building block in applications where the disulfide moiety must persist under oxidizing conditions rather than undergo rapid cleavage.

Oxidation kinetics Disulfide stability Aqueous-phase reactions

Epoxy Copolymerization Reactivity Enhancement

In copolymerization reactions with epoxidized vegetable oils (EVOs), dithiodibenzoic acid (DTBA) demonstrates higher reactivity compared to the structurally analogous non-sulfur-containing diacid diphenic acid (DPA) when imidazole is used as initiator [1]. Although the study referenced does not explicitly specify the DTBA isomer used, the context indicates aromatic dithiodibenzoic acid framework comparisons. The presence of the central disulfide linkage in DTBA, which is absent in DPA (biphenyl-2,2′-dicarboxylic acid), correlates with enhanced reactivity in this thermosetting resin system.

Epoxy thermosets Copolymerization kinetics Bio-based polymers

Aromatic vs. Aliphatic Polyamide Solubility

In a comparative study of disulfide-containing polyamides for lithium secondary battery positive active materials, polyamides synthesized from aromatic disulfide diacids (2,2′-dithiodibenzoic acid and 6,6′-dithiodinicotinic acid) exhibited solubility in N,N′-dimethylformamide and dimethyl sulfoxide, whereas polyamides derived from the aliphatic diacid 3,3′-dithiodipropionic acid (DTDPA) were insoluble in common organic solvents but soluble only in formic acid or trifluoroacetic acid [1]. This solubility dichotomy directly impacts processability for electrode fabrication and coating applications.

Polyamide synthesis Polymer solubility Lithium battery materials

MOF Linker Geometry: Meta vs. Para Isomer

The meta-substitution pattern of 3,3′-DTBA imparts an angular coordination geometry distinct from the extended linear conformation of para-substituted 4,4′-dithiodibenzoic acid (4,4′-DTBA). Studies on coordination polymers built from 4,4′-DTBA demonstrate that this flexible para-substituted ligand can adopt varied conformations, forming zig-zag 1D chains that assemble into 2D porous networks when combined with N-donor ligands such as 4,4′-bipyridine [1]. The meta-substituted 3,3′-DTBA, by contrast, introduces a kinked geometry that inherently favors different framework topologies [2]. In situ disulfide bond formation has been employed to assemble 3,3′-DTBA with Co(II) ions, yielding coordination polymers with structural characteristics dictated by the meta-substitution pattern [3].

MOF synthesis Coordination polymers Porous materials

Procurement-Grade Purity Specifications

Commercial procurement of 3,3′-disulfanediyldibenzoic acid is available at two primary purity tiers: a baseline technical grade of ≥95% (HPLC) and a higher-purity grade of 98% with batch-specific analytical documentation including NMR, HPLC, and GC . The 98% grade from vendors such as Bidepharm provides multi-modal purity verification, enabling more rigorous quality control for applications sensitive to trace impurities (e.g., metal-organic framework crystallization, polymerization stoichiometry).

Quality control Purity specification Batch consistency

3,3′-DTBA: High-Yield Application Scenarios


Aqueous Disulfide Polymer Synthesis

For polymer chemists synthesizing water-soluble or water-processable disulfide-containing polymers, 3,3′-DTBA offers a 4–8× slower periodate oxidation rate compared to aliphatic disulfide diacids [1]. This differential oxidative stability makes 3,3′-DTBA the superior monomer choice when the disulfide bond must persist through oxidative work-up conditions or when the final polymer is intended for environments where aliphatic disulfides would undergo premature cleavage. The water solubility conferred by the dual carboxyl groups is noted in the primary literature as being 'of prime importance' for aqueous reactivity [1].

Lithium Battery Electrode Coatings via Solution Processing

Based on the demonstrated solubility of aromatic DTBA-derived polyamides in DMF and DMSO [2], researchers developing solution-processed electrode coatings for lithium secondary batteries should prioritize aromatic dithiodibenzoic acid building blocks over aliphatic alternatives such as 3,3′-dithiodipropionic acid. The latter yields polyamides insoluble in common aprotic polar solvents, requiring corrosive fluoroacids for processing [2]. This solubility differential directly governs manufacturability and coating uniformity.

MOFs with Kinked Linker Architecture

For MOF researchers requiring angular (kinked) organic linkers rather than linear struts, 3,3′-DTBA provides a meta-substituted geometry that diverges fundamentally from the extended para-substituted 4,4′-DTBA conformation [3]. The in situ disulfide formation methodology enables assembly of 3,3′-DTBA with Co(II) ions to produce coordination polymers with topologies inaccessible to linear diacid linkers [4]. This isomer-specific geometric differentiation makes 3,3′-DTBA the appropriate procurement choice for non-linear pore architectures.

Stoichiometric MOF Synthesis with Batch-Verified Purity

For applications where precise metal-to-linker stoichiometry is critical (e.g., seeded MOF growth, defect-engineered frameworks), the 98% purity grade of 3,3′-disulfanediyldibenzoic acid with batch-specific NMR, HPLC, and GC documentation provides the analytical confidence necessary for reproducible synthesis. The 3% purity differential over baseline 95% technical grade reduces impurity-derived stoichiometric error and minimizes the need for recrystallization prior to use.

Technical Documentation Hub

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